2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative featuring a fused thiophene-pyrimidine core. Its structure is distinguished by two key substituents:
- A 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group at position 3, connected via a methylsulfanyl linker at position 2 of the pyrimidinone core.
- A 3-methoxyphenylmethyl group at position 3 of the core.
Thieno[3,2-d]pyrimidin-4-one derivatives are recognized for their diverse bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties . The methoxy groups on the phenyl rings may enhance metabolic stability and modulate electronic effects, influencing binding interactions with biological targets .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-30-17-8-6-16(7-9-17)22-26-20(32-27-22)14-34-24-25-19-10-11-33-21(19)23(29)28(24)13-15-4-3-5-18(12-15)31-2/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYMOZHWNYGOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC(=CC=C5)OC)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table compares the target compound with structurally related thieno[3,2-d]pyrimidin-4-one derivatives:
Key Observations:
- Oxadiazole vs. Other Heterocycles: The target compound and 1326832-85-2 share a 1,2,4-oxadiazole substituent, which may improve metabolic stability and binding affinity compared to simpler arylthio groups (e.g., 4i ).
- Methoxy vs.
- Sulfanyl Linkers: The methylsulfanyl bridge in the target compound and ZINC1801665 enhances flexibility compared to direct aryl attachments (e.g., 4i ).
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